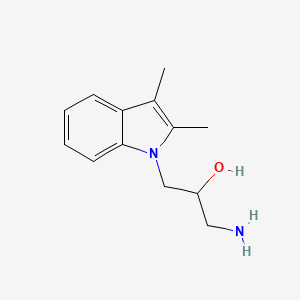
1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of 2,3-dimethylindole with epichlorohydrin followed by amination can yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-3-(2-methyl-indol-1-yl)-propan-2-ol
- 1-Amino-3-(3-methyl-indol-1-yl)-propan-2-ol
- 1-Amino-3-(2,3-dimethyl-indol-1-yl)-butan-2-ol
Uniqueness
1-Amino-3-(2,3-dimethyl-indol-1-yl)-propan-2-ol is unique due to the specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-amino-3-(2,3-dimethylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H18N2O/c1-9-10(2)15(8-11(16)7-14)13-6-4-3-5-12(9)13/h3-6,11,16H,7-8,14H2,1-2H3 |
Clave InChI |
IJEDUAXLZTYKMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=CC=CC=C12)CC(CN)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine](/img/structure/B15205716.png)
![5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15205724.png)
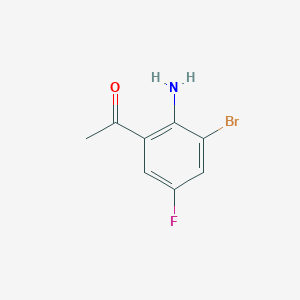
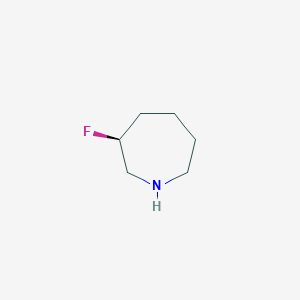
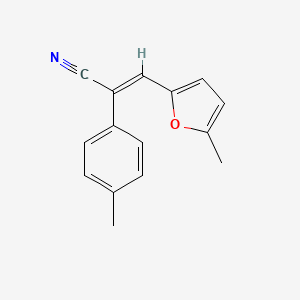
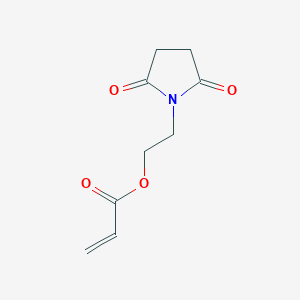
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
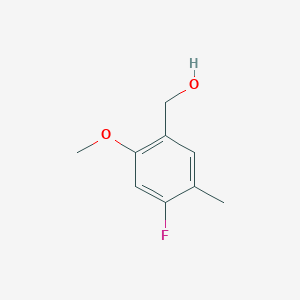
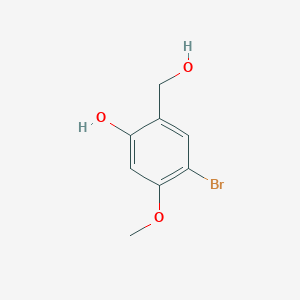
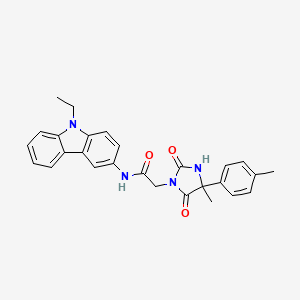

![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
